1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
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Overview
Description
The compound "1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid" is a chemical that likely shares characteristics with the fluorophenyl family and pyrrole derivatives. These compounds are often of interest due to their potential pharmaceutical applications and their role in the synthesis of various organic molecules. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their synthesis, properties, and applications, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related fluorophenyl and pyrrole compounds involves several steps, including palladium-catalyzed reactions, regioselective chlorination, and coupling of different building blocks. For instance, the synthesis of a key pharmaceutical intermediate involving a pyrrolopyridine moiety and a fluoronicotinic acid moiety was achieved through a sequence of cyanation and reduction, followed by selective chlorination and coupling . Similarly, the synthesis of a pyrazolopyrimidine derivative from a pyrazole carboxylic acid intermediate suggests the use of condensation reactions in the presence of other reagents like dimethylamine . These methods could potentially be adapted for the synthesis of "1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid."
Molecular Structure Analysis
The molecular structure of fluorophenyl compounds is often characterized using various spectroscopic techniques, including MS, IR, 1H, and 13C NMR. Detailed structural examination can be performed using techniques such as 13C APT, 1H/13C 2D (HETCOR), and NOE (1H) NMR, as well as molecular modeling . These methods allow for the evaluation of conformation, configuration, and substituent effects, which are crucial for understanding the chemical behavior and potential applications of the compound.
Chemical Reactions Analysis
Fluorophenyl and pyrrole derivatives can undergo a variety of chemical reactions. For example, the condensation of carbohydrazides with aromatic aldehydes and acetone can yield hydrazones, which are capable of isomer formation due to their amide and azomethine structural units . Additionally, reactions with diketones can lead to the formation of pyrazole and pyrrole compounds . These reactions highlight the reactivity and versatility of fluorophenyl-pyrrole derivatives, which could be relevant for the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can provide insights into the behavior of "1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid." For instance, aromatic polyamides derived from a bis(ether-carboxylic acid) with a fluorophenyl moiety exhibit high solubility in organic solvents and form transparent, flexible films. They also have high thermal stability, with glass transition temperatures ranging from 200 to 303°C and significant weight loss only above 450°C . Additionally, the presence of nitrophenyl groups in pyrrole diamides can lead to anion binding and color change upon deprotonation, indicating potential sensor applications . These properties suggest that the compound may also possess unique physical and chemical characteristics suitable for various applications.
Scientific Research Applications
Nuclear Magnetic Resonance Studies
Research on bicyclic thiophene derivatives, including those similar to 1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, has shown significant insights into their structure and properties through nuclear magnetic resonance (NMR) studies. Such studies have revealed unique spin couplings and molecular interactions, aiding in the understanding of their chemical behavior (Hirohashi, Inaba, & Yamamoto, 1976).
Antibacterial Activity
Compounds structurally similar to 1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid have been studied for their antibacterial properties. Research has indicated that such compounds can be effective against certain bacterial strains, with variations in substituents affecting their antibacterial potency (Narita et al., 1986).
Development of Thermo-Responsive Materials
Aryl-substituted pyrrole derivatives, like 1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, have been utilized in the development of thermo-responsive materials. These materials exhibit controllable fluorescence and can be used in temperature monitoring devices (Han et al., 2013).
Non-Linear Optical Material Research
Studies on pyrrole-containing chalcones similar to 1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid have shown potential for their use as non-linear optical (NLO) materials. This is due to their hyperpolarizability and reactivity, making them suitable for forming new heterocyclic compounds (Singh, Rawat, & Sahu, 2014).
Cancer Cell Line Inhibition
Research has also indicated that similar compounds can inhibit the proliferation of some cancer cell lines, making them of interest in the field of oncology (Liu et al., 2016).
Electrochromic Properties
The electrochromic properties of certain pyrrole derivatives, akin to 1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, have been explored. These studies focus on their potential in electrochromic devices, showcasing their ability to switch colors under different voltage applications (Arslan et al., 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(4-fluorophenyl)-2,5-dimethylpyrrole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2/c1-8-7-12(13(16)17)9(2)15(8)11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSNGSYVRLIXCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407483 |
Source
|
Record name | 1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |
CAS RN |
519151-74-7 |
Source
|
Record name | 1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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